molecular formula C19H21N3O2 B2862392 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034333-58-7

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2862392
CAS No.: 2034333-58-7
M. Wt: 323.396
InChI Key: PMDMLKIWSZTOME-UHFFFAOYSA-N
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Description

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This urea derivative incorporates two distinct heterocyclic and aromatic systems—a 3-methylisoxazole ring and a naphthalene group—linked by a flexible propyl chain. The molecular framework suggests potential as a key intermediate or candidate for developing novel therapeutic agents. Urea derivatives are frequently explored for their ability to participate in key hydrogen-bonding interactions with biological targets, while the isoxazole moiety is a common pharmacophore found in compounds with a range of activities. Researchers can utilize this chemical as a building block in organic synthesis or as a lead compound for investigating new pathways in disease treatment. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-12-17(24-22-14)9-5-11-20-19(23)21-13-16-8-4-7-15-6-2-3-10-18(15)16/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDMLKIWSZTOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(3-Methylisoxazol-5-yl)propyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with naphthalene-based compounds. The synthetic route often includes key steps such as:

  • Formation of the isoxazole ring.
  • Alkylation to introduce the propyl group.
  • Urea formation through reaction with naphthalene derivatives.

These steps can be optimized for yield and purity, as detailed in literature sources that explore various synthetic methodologies for isoxazole derivatives .

Anticancer Properties

Recent studies have evaluated the anticancer potential of various isoxazole derivatives, including those structurally related to this compound. For instance, compounds featuring similar structural motifs have shown promising results against various cancer cell lines, with mechanisms often linked to apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis
Compound BMCF720Cell Cycle Arrest
This compoundA549TBDTBD

Insecticidal Activity

The compound has also been explored for its insecticidal properties, particularly against mosquito vectors such as Aedes aegypti. Research indicates that similar compounds can exhibit larvicidal activity, which is crucial for controlling vector-borne diseases . The biological activity often correlates with specific structural features, such as the presence of methylenedioxy or other functional groups that enhance toxicity towards insects while maintaining low mammalian toxicity.

Table 2: Insecticidal Activity Against Aedes aegypti

Compound NameLC50 (µM)LC90 (µM)Toxicity to Mammals
Compound C28.9 ± 5.6162.7 ± 26.2Low
This compoundTBDTBDTBD

Case Studies

Several case studies have highlighted the biological efficacy of isoxazole derivatives in preclinical settings:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a derivative similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF7), indicating its potential as an anticancer agent .
  • Insect Control Research : Another investigation focused on the larvicidal effects of various isoxazole derivatives against Aedes aegypti, revealing that certain structural modifications could enhance insecticidal activity while reducing toxicity to non-target organisms .

Comparison with Similar Compounds

Structural Analogs

Urea Derivatives with Heterocyclic/Aromatic Substituents

1-(3-tert-Butyl-1-(naphthalen-1-yl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea (40o) Structure: Contains a naphthalene group and a chromenyl-morpholinoethoxy chain, with a tert-butyl-pyrazole core. Key Data: Molecular weight 568.1 g/mol, NMR signals for naphthalene (δ 7.88–7.90) and morpholinoethoxy groups . The isoxazole group may confer different hydrogen-bonding capabilities compared to morpholinoethoxy.

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Structure: Phenyl-pyrazole with an ethyl-urea linkage. Key Data: Melting point 148–150°C, molecular formula C₁₅H₁₈N₄O .

1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)

  • Structure : Dimethoxyphenyl and pyrazole substituents.
  • Synthesis : Prepared via AcOH-mediated condensation .
  • Comparison : The methoxy groups in MK13 enhance polarity, whereas the target’s naphthalene may improve lipophilicity and membrane permeability.

Non-Urea Piperazine Derivatives (HBK Series)
  • Examples: HBK14–HBK19 feature phenoxy-piperazine scaffolds with variations in halogen/methoxy substituents .
  • Comparison : While pharmacologically distinct (piperazines often target serotonin/dopamine receptors), the HBK series demonstrates how substituent tweaks (e.g., chloro, methyl) modulate activity—a principle applicable to optimizing the target compound’s isoxazole/naphthalene groups.

Pharmacological and Physicochemical Profiles

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~375 (estimated) Naphthalen-1-ylmethyl, 3-methylisoxazole High lipophilicity (predicted)
40o 568.1 Chromenyl-morpholinoethoxy Moderate solubility (polar morpholino group)
9a 270.3 Phenyl-pyrazole Crystalline solid (mp 148–150°C)
HBK15 ~450 (estimated) Chloro-methylphenoxy Likely CNS activity (piperazine scaffold)
Key Observations :
  • The target compound’s naphthalene group may enhance binding to hydrophobic pockets in biological targets compared to smaller aromatic groups in 9a or MK13.
  • The isoxazole moiety could improve metabolic stability over morpholinoethoxy (40o) due to reduced susceptibility to oxidation .

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